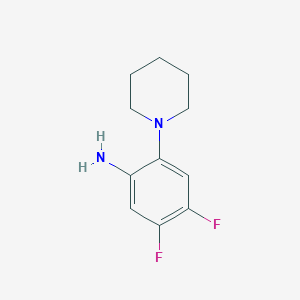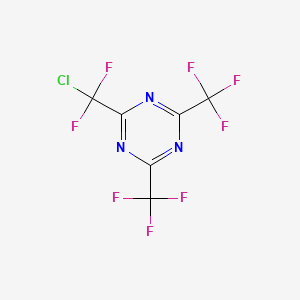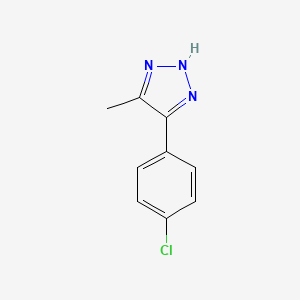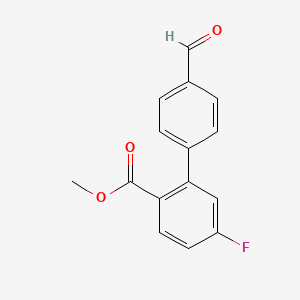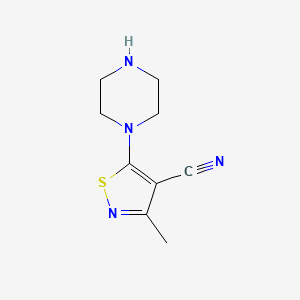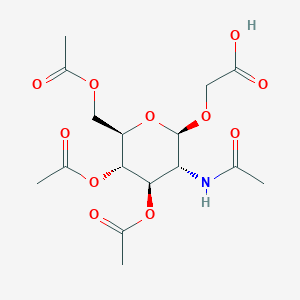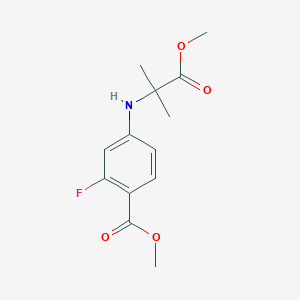
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
Vue d'ensemble
Description
“Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate” is a chemical compound with the molecular formula C13H16FNO4 . It has a molecular weight of 269.27 . This compound is solid in physical form . It is known to be an impurity of Enzalutamide, which is an androgen-receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 2-fluoro-4-[(1-methoxyl-2-methyl-1-oxo-2-propyl)amino]benzoic acid methyl ester reacts with 4-isothiocyanato 2-(trifluoromethyl)benzonitrile in dimethylsulfoxide-d6 and isopropyl acetate at 90°C for 20 hours . In the second stage, the reaction is carried out in methanol at a temperature between 20 - 70°C for approximately 0.67 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 19 heavy atoms, 6 of which are aromatic . The compound has 6 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molar refractivity of 67.54 and a topological polar surface area (TPSA) of 64.63 Ų . The compound is soluble, with a solubility of 0.389 mg/ml or 0.00144 mol/l . It has a Log Po/w (iLOGP) of 2.7 .Applications De Recherche Scientifique
Photopolymerization
A novel compound, similar to Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate, has been utilized in photopolymerization processes. This compound acts as a photoiniferter, decomposing under UV irradiation to generate corresponding radicals, significantly impacting the photophysical properties of the starting chromophore (Guillaneuf et al., 2010).
Antimicrobial Activity
Compounds with structures similar to Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate have shown potent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. These compounds often display better activity than reference drugs (Liaras et al., 2011).
Photoreaction and Cycloaddition
Another related compound exhibits unique photoreaction properties when exposed to UV irradiation. This leads to the formation of novel cycloadducts through an aromatic Paterno-Buchi type cycloaddition (Seki et al., 2008).
Synthesis of Fluorine Analogs
Research has been conducted on synthesizing fluorine analogs of compounds related to Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate. These analogs are important for studying different chemical and pharmacological properties (Davis & Reddy, 1994).
Development of Fluoroionophores
Derivatives of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate have been developed into fluoroionophores, which are compounds that can chelate specific metal ions. These fluoroionophores are utilized in metal staining in cellular imaging (Hong et al., 2012).
Reductive Catalysis
Research into the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst has revealed important insights into surface chemistry and potential industrial applications (King & Strojny, 1982).
Crystallographic and Conformational Analysis
Compounds similar to Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate have been subjected to crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT), revealing important physicochemical properties (Huang et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJNIOTTOAHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



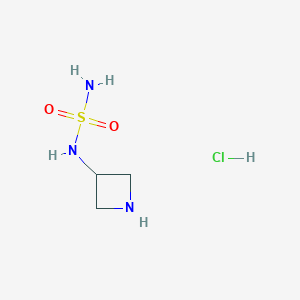
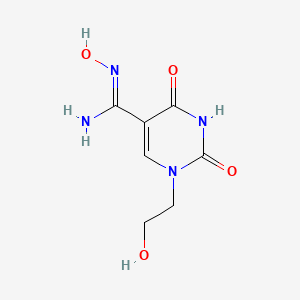
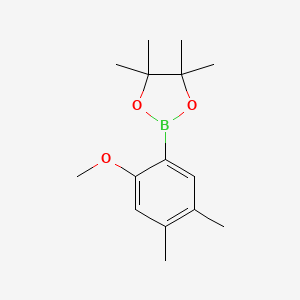
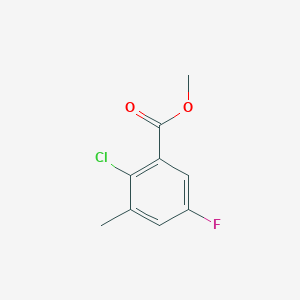

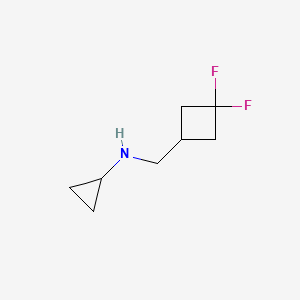
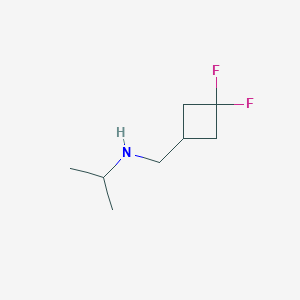
![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)
